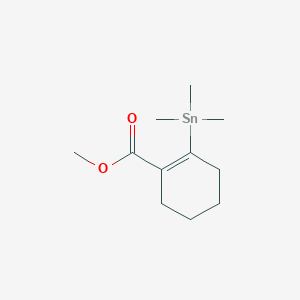
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate: is an organotin compound that features a cyclohexene ring substituted with a trimethylstannyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexene, which is then functionalized to introduce the ester and stannyl groups.
Reaction Conditions:
Industrial Production Methods: Industrial synthesis may involve multi-step processes including the formation of intermediate compounds, followed by purification steps such as distillation or recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products:
Oxidation: Organotin oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organotin compounds.
Biology and Medicine:
Biological Activity: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or conductivity.
Mecanismo De Acción
Mechanism:
Catalytic Activity: The trimethylstannyl group can facilitate various catalytic processes by stabilizing transition states or intermediates.
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific functional groups and overall structure.
Comparación Con Compuestos Similares
Methyl 1-cyclohexene-1-carboxylate: Similar structure but lacks the stannyl group.
Trimethylstannylcyclohexane: Contains the stannyl group but lacks the ester functionality.
Cyclohexene derivatives: Various derivatives with different substituents on the cyclohexene ring.
Uniqueness:
Combination of Functional Groups:
Versatility: The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
93493-97-1 |
|---|---|
Fórmula molecular |
C11H20O2Sn |
Peso molecular |
302.98 g/mol |
Nombre IUPAC |
methyl 2-trimethylstannylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H11O2.3CH3.Sn/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-5H2,1H3;3*1H3; |
Clave InChI |
UXMRWEAHOZIXFZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(CCCC1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


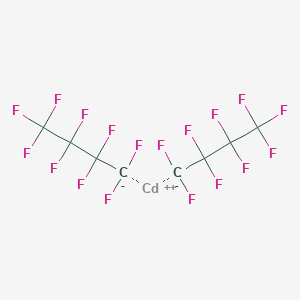
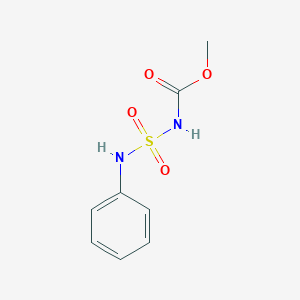
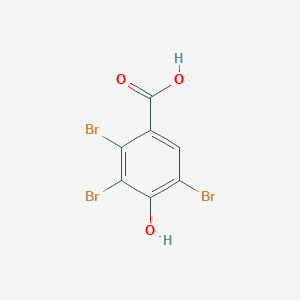

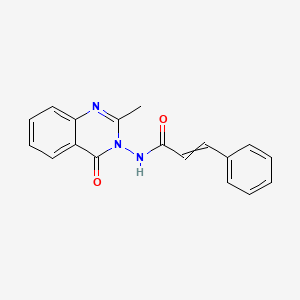
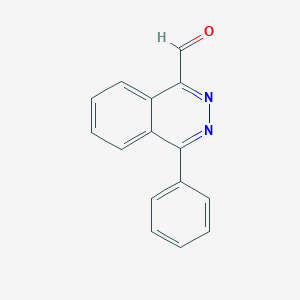
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)

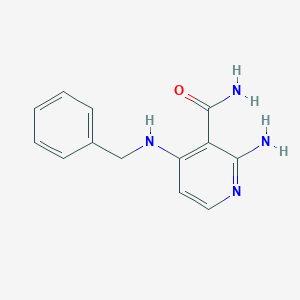
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)

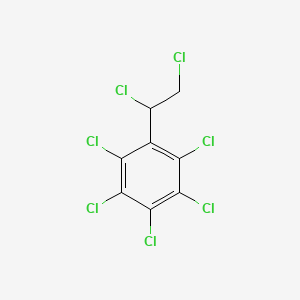
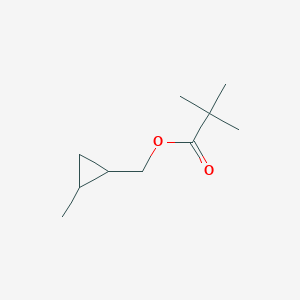
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
